2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (or BETH for short) is a novel thiazolidine-4-carboxylic acid derivative that was first synthesized in 2012. BETH is a compound that has been used in various scientific research applications due to its unique properties.
Mechanism Of Action
BETH is a thiazolidine-4-carboxylic acid derivative, which means that it is able to form a thiazolidine ring structure. This ring structure is responsible for the unique properties of BETH, as it is able to interact with various enzymes and proteins. Additionally, BETH is able to form hydrogen bonds with other molecules, which allows it to interact with its target molecules.
Biochemical And Physiological Effects
BETH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, BETH has been shown to inhibit the activity of certain proteins, such as the Wnt signaling pathway. Furthermore, BETH has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer properties.
Advantages And Limitations For Lab Experiments
BETH has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable. Additionally, BETH is relatively nontoxic and has low solubility in water. However, BETH has some limitations as well. It is not very soluble in organic solvents, and its reaction with other molecules is relatively slow.
Future Directions
There are several potential future directions for the use of BETH in scientific research. BETH could be used to design and synthesize new compounds with similar properties. Additionally, BETH could be used to study the effects of various drugs on the body. Furthermore, BETH could be used to study the effects of various environmental factors on the body. Finally, BETH could be used to develop new drugs and treatments for various diseases.
Scientific Research Applications
BETH has been used in various scientific research applications due to its unique properties. It has been used in the study of organic reactions, as well as in the study of enzyme inhibitors and drug metabolism. Additionally, BETH has been used as a model compound for the design and synthesis of new compounds with similar properties.
properties
IUPAC Name |
2-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-2-18-9-4-6(3-7(13)10(9)15)11-14-8(5-19-11)12(16)17/h3-4,8,11,14-15H,2,5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOSVMICMGPCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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